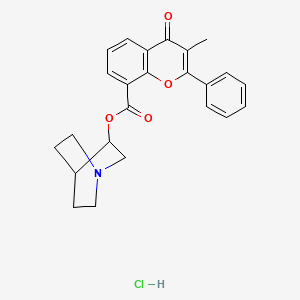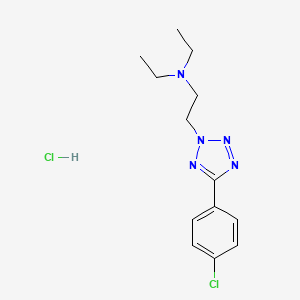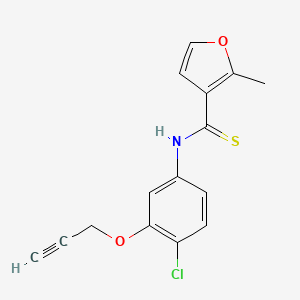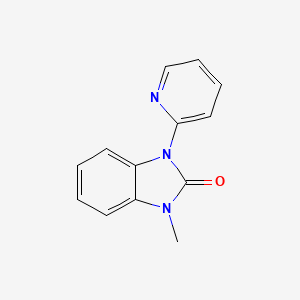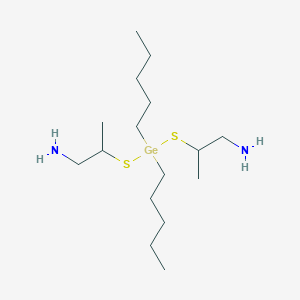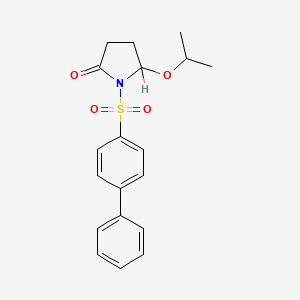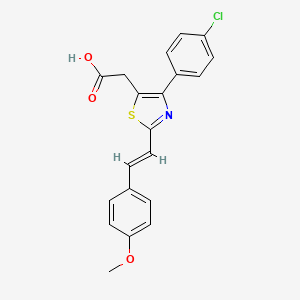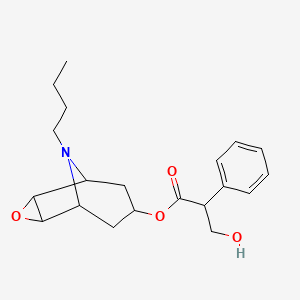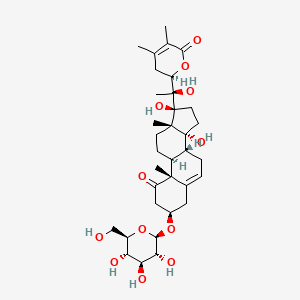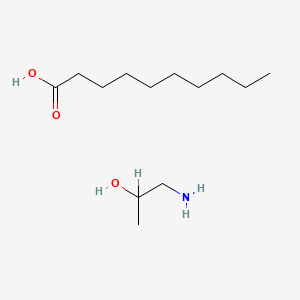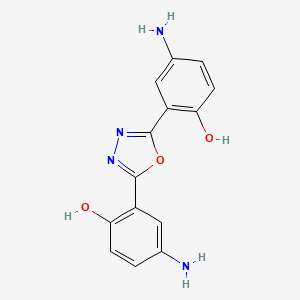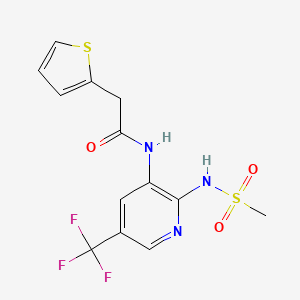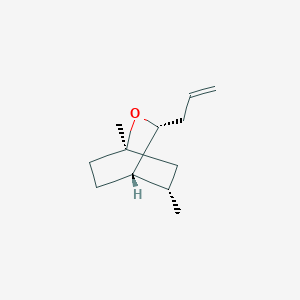
2-Oxabicyclo(2.2.2)octane, 1,5-dimethyl-3-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane is a bicyclic organic compound featuring an oxabicyclo[2.2.2]octane core. This structure is notable for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method ensures the formation of the oxabicyclo[2.2.2]octane core with high efficiency and selectivity.
Industrial Production Methods
While specific industrial production methods for 3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane are not extensively documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions to ensure consistent yield and purity, as well as implementing continuous flow processes to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives at the allyl group.
Scientific Research Applications
3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into bioactive compounds for studying biological pathways.
Medicine: Utilized in drug discovery for developing new therapeutic agents.
Industry: Employed in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane involves its interaction with specific molecular targets. The oxabicyclo[2.2.2]octane core provides a rigid framework that can enhance the binding affinity and selectivity of the compound towards its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher reactivity.
Cubane: Notable for its unique cubic structure but less stable under certain conditions.
Bicyclo[2.2.2]octane: Similar core structure but lacks the oxygen atom, affecting its chemical properties.
Uniqueness
3-Allyl-1,5-dimethyl-2-oxabicyclo(2.2.2)octane stands out due to its oxabicyclo[2.2.2]octane core, which imparts unique physicochemical properties such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity. These characteristics make it a valuable scaffold in drug discovery and other applications .
Properties
CAS No. |
71477-76-4 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(1R,3R,4S,5S)-1,5-dimethyl-3-prop-2-enyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H20O/c1-4-5-11-10-6-7-12(3,13-11)8-9(10)2/h4,9-11H,1,5-8H2,2-3H3/t9-,10-,11+,12+/m0/s1 |
InChI Key |
PEUAQZVDQYVDLY-NNYUYHANSA-N |
Isomeric SMILES |
C[C@H]1C[C@]2(CC[C@@H]1[C@H](O2)CC=C)C |
Canonical SMILES |
CC1CC2(CCC1C(O2)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



